4-bromo-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-Bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom attached to the fourth position of the pyrazole ring
Mechanism of Action
Target of Action
The primary targets of 4-bromo-1H-pyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities. For instance, one of the synthesized derivatives of this compound, compound C03, showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line .
Biochemical Pathways
Once TRKs are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Compound c03, a derivative of this compound, possessed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .
Result of Action
The result of the action of this compound is the inhibition of the proliferation of certain cell lines. For example, compound C03 inhibited the proliferation of the Km-12 cell line .
Biochemical Analysis
Biochemical Properties
4-bromo-1H-pyrazolo[3,4-b]pyridine has been found to interact with Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The continuous activation and overexpression of TRKs can lead to cancer, making this compound a potential candidate for cancer treatment .
Cellular Effects
In cellular processes, this compound has been shown to inhibit the proliferation of certain cell lines . For instance, it has demonstrated inhibitory activity against the Km-12 cell line with an IC50 value of 0.304 μM .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of TRKA, a subtype of TRKs . This inhibition disrupts the downstream signal transduction pathways associated with cell proliferation, differentiation, and survival .
Temporal Effects in Laboratory Settings
It has been noted that the compound possesses good plasma stability .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been detailed in the literature, the compound’s potential for further exploration has been acknowledged .
Preparation Methods
The synthesis of 4-bromo-1H-pyrazolo[3,4-b]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, resulting in the formation of pyrazolopyridine analogues with high yield and enantioselectivity . Another method includes the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-Bromo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include phosphorus oxychloride, α,β-unsaturated 2-acyl imidazoles, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising activity as a tropomyosin receptor kinase (TRK) inhibitor, which is associated with the proliferation and differentiation of cells.
Biological Research: The compound’s ability to inhibit specific kinases makes it a valuable tool for studying signal transduction pathways and cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Bromo-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound lacks the bromine atom at the fourth position but shares a similar core structure.
2H-Pyrazolo[3,4-b]pyridine: This isomer has a different tautomeric form, with the nitrogen atom in the pyrazole ring located at a different position.
Other Substituted Pyrazolopyridines: Various derivatives with different substituents at positions N1, C3, C4, C5, and C6 have been synthesized and studied for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-1H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFQAGXECPOKFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671969 | |
Record name | 4-Bromo-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856859-49-9 | |
Record name | 4-Bromo-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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